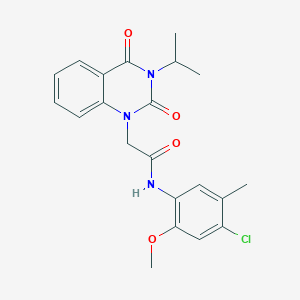![molecular formula C22H23ClN2O2 B2477929 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one CAS No. 850736-07-1](/img/structure/B2477929.png)
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . It also has a piperazine ring, which is a common feature in many pharmaceuticals . The presence of a chlorophenyl group indicates that the compound might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR, IR spectroscopy, and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The piperazine ring might undergo reactions with electrophiles, and the carbonyl group in the chromen-2-one moiety could be involved in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, from reactions involving ester ethoxycarbonylhydrazones with primary amines. These compounds have been tested for antimicrobial activities, showing good to moderate effectiveness against test microorganisms. The synthesis process highlights the compound's potential as a base for developing antimicrobial agents (H. Bektaş et al., 2007).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds with receptors offer insights into their potential therapeutic applications. For instance, the study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides a foundation for understanding how similar compounds might interact with biological targets, suggesting avenues for drug development (J. Shim et al., 2002).
Antitumor Activity
Compounds bearing the piperazine moiety have been synthesized and tested for their antitumor activities. For example, derivatives have shown promising results against breast cancer cells, indicating the potential for these compounds to be developed into anticancer drugs. Such research underscores the importance of structural modifications to enhance biological activity and specificity (L. Yurttaş et al., 2014).
Solubility and Pharmacological Properties
Understanding the solubility and partitioning processes of compounds in biologically relevant solvents is crucial for drug development. Studies on novel antifungal compounds of the 1,2,4-triazole class provide valuable data on solubility in different solvents, thermodynamic parameters, and potential adsorption properties, guiding the optimization of drug formulations for enhanced bioavailability and therapeutic efficacy (T. Volkova et al., 2020).
将来の方向性
作用機序
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are commonly found in pharmaceuticals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They are often used in the treatment of a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and the disease state they are used to treat .
Pharmacokinetics
It is known that the piperazine moiety is often incorporated into biologically active compounds due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
特性
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-15-10-16(2)22-17(12-21(26)27-20(22)11-15)14-24-6-8-25(9-7-24)19-5-3-4-18(23)13-19/h3-5,10-13H,6-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYGTNZZWJBQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2477847.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2477850.png)


![3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2477855.png)
![Methyl 6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2477857.png)

![[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)
![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2477866.png)


![2-naphthalen-2-yloxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2477869.png)